molecular formula C16H25NO7 B8113954 Mal-PEG3-CH2 tBu-ester

Mal-PEG3-CH2 tBu-ester

Cat. No.: B8113954
M. Wt: 343.37 g/mol
InChI Key: QEVRPNPQKYXDFG-UHFFFAOYSA-N
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Description

Mal-PEG3-CH2 tBu-ester, also known as maleimide-polyethylene glycol3-tert-butyl ester, is a compound that combines maleimide and polyethylene glycol (PEG) functionalities. This compound is often used as a linker in chemical conjugation processes, particularly in drug delivery systems. The maleimide group allows for specific attachment to thiol-containing molecules, while the PEG spacer enhances solubility and stability in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG3-CH2 tBu-ester typically involves the reaction of maleimide with a PEG derivative that has a tert-butyl ester group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process. The tert-butyl ester group can be deprotected under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as chromatography and recrystallization .

Mechanism of Action

The mechanism of action of Mal-PEG3-CH2 tBu-ester primarily involves its ability to form stable thioether bonds with thiol-containing molecules. This specific attachment is facilitated by the maleimide group, which reacts with thiols under mild conditions. The PEG spacer enhances solubility and stability, making the compound suitable for various biomedical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mal-PEG3-CH2 tBu-ester is unique due to its combination of maleimide and PEG functionalities, which allows for specific and stable attachment to thiol-containing molecules while enhancing solubility and stability. This makes it particularly useful in drug delivery and bioconjugation applications .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO7/c1-16(2,3)24-15(20)12-23-11-10-22-9-8-21-7-6-17-13(18)4-5-14(17)19/h4-5H,6-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVRPNPQKYXDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCN1C(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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